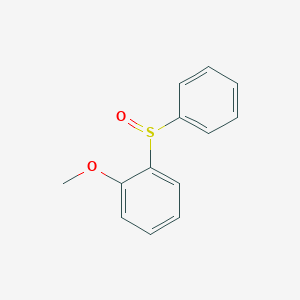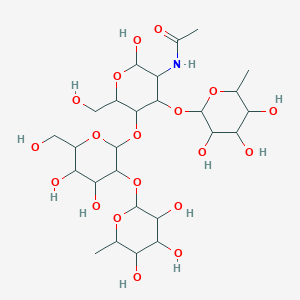
LewisYtetrasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LewisYtetrasaccharide, also known as α-Fuc-(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc, is a complex carbohydrate molecule. It is a member of the Lewis blood group antigens and plays a significant role in cell-cell adhesion and recognition processes. This tetrasaccharide is composed of four monosaccharide units: fucose, galactose, and N-acetylglucosamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LewisYtetrasaccharide typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. Glycosylation reactions are then carried out to link the monosaccharides in the desired sequence. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of monosaccharide units from activated sugar donors to acceptor molecules, forming the desired tetrasaccharide. This method is advantageous due to its high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
LewisYtetrasaccharide undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
LewisYtetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell adhesion, immune response, and pathogen recognition.
Medicine: It is involved in cancer research, particularly in studying tumor markers and cancer cell adhesion.
Industry: It is used in the development of diagnostic tools and therapeutic agents .
Mecanismo De Acción
LewisYtetrasaccharide exerts its effects through interactions with specific receptors on cell surfaces. It binds to selectins, a family of cell adhesion molecules, facilitating cell-cell adhesion and signaling. This interaction is crucial in processes such as inflammation, immune response, and metastasis of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
LewisA Trisaccharide: Composed of three monosaccharide units and involved in similar biological processes.
LewisB Tetrasaccharide: Another tetrasaccharide with a slightly different structure and function.
LewisX Trisaccharide: Involved in cell adhesion and signaling, similar to LewisYtetrasaccharide .
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with selectins and other receptors with high specificity. This makes it particularly important in studying cell adhesion and signaling pathways .
Propiedades
Fórmula molecular |
C26H45NO19 |
|---|---|
Peso molecular |
675.6 g/mol |
Nombre IUPAC |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30) |
Clave InChI |
SRHNADOZAAWYLV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
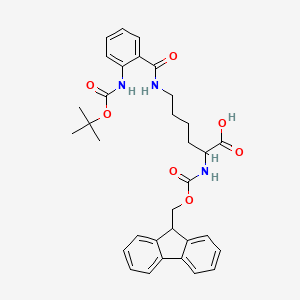
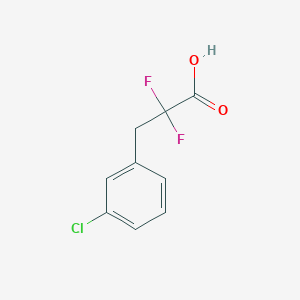
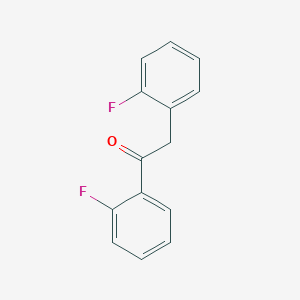
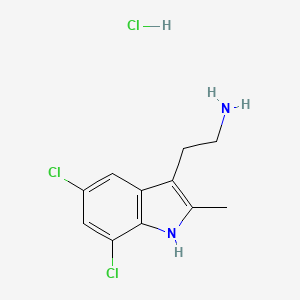
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
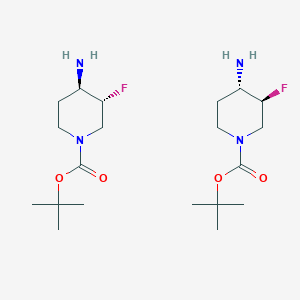
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
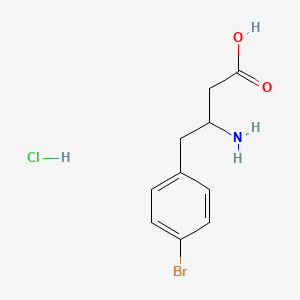
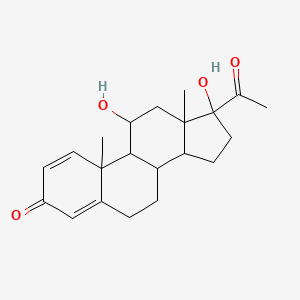
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
